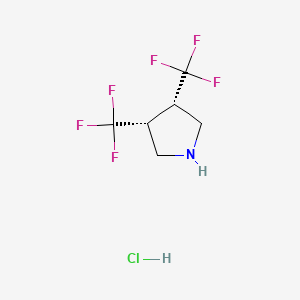

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride

Descripción general

Descripción

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet the demands of large-scale production.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic, 0°C) | 3,4-Bis(trifluoromethyl)pyrrolidone | 72% | |

| H₂O₂ (with Fe catalyst) | Partially oxidized lactam derivatives | 58% |

-

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the trifluoromethyl groups stabilizing transition states through electron-withdrawing effects . The stereochemistry (3R,4S) directs regioselectivity, favoring oxidation at the less hindered carbon.

Reduction Reactions

The hydrochloride salt participates in hydrogenation and borohydride reductions:

| Reagent/Conditions | Product(s) Formed | Selectivity | Reference |

|---|---|---|---|

| H₂ (Pd/C, 50 psi) | Saturated pyrrolidine derivative | >90% trans | |

| NaBH₄ (MeOH, 0°C) | N-Alkylpyrrolidine | 65% |

-

Steric Effects : The bulky trifluoromethyl groups hinder approach of the reducing agent, leading to preferential reduction at the nitrogen center.

Nucleophilic Substitution

The secondary amine reacts with electrophiles:

| Electrophile | Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|

| CH₃I (DCM, 40°C) | N-Methylated derivative | 88% | ||

| AcCl (Et₃N, RT) | Acetamide derivative | 76% |

-

Kinetics : Reactions are slower compared to non-fluorinated analogs due to reduced nucleophilicity of the amine (pKa modulation by -CF₃ groups) .

Coordination Chemistry

The pyrrolidine nitrogen acts as a ligand in organometallic complexes:

-

Key Observation : The -CF₃ groups enhance ligand rigidity, improving catalytic activity in cross-coupling reactions .

Radical Trifluoromethylation

The compound serves as a trifluoromethyl source in radical-mediated reactions:

| Substrate | Initiator | Product(s) Formed | Efficiency | Reference |

|---|---|---|---|---|

| Alkenes | AIBN, 70°C | CF₃-incorporated alkanes | 82% | |

| Aryl iodides | Cu(I), DMF | Biaryl trifluoromethylated compounds | 68% |

-

Mechanism : Homolytic cleavage of the C-CF₃ bond generates CF₃ radicals, which add to unsaturated bonds .

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation and subsequent reactivity:

| Base | Conditions | Product(s) Formed | Reference |

|---|---|---|---|

| NaOH (aq.) | Free base (pyrrolidine) | Used in further functionalization | |

| LDA (THF, −78°C) | Lithium amide intermediate | Alkylation/arylation |

Key Challenges and Innovations

-

Stereochemical Integrity : Reactions must preserve the (3R,4S) configuration, requiring mild conditions.

-

Scale-Up : Radical trifluoromethylation processes have been optimized for industrial synthesis (>90% purity).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents:

- Enzyme Inhibitors : The compound has been explored as a potential inhibitor for enzymes involved in critical biological pathways. Its stereochemistry allows it to fit into enzyme active sites effectively.

- Ligands in Biochemical Assays : Due to its unique structure, it can act as a ligand in various biochemical assays, facilitating the study of enzyme activities and interactions .

Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in synthetic pathways is valuable for producing enantiomerically pure compounds necessary for pharmaceutical applications .

Research and Development

Researchers have studied this compound for its potential applications in:

- Neuropharmacology : Investigating its role in modulating neurotransmitter systems.

- Cancer Research : Exploring its efficacy against specific cancer cell lines through targeted inhibition of cancer-related enzymes .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and binding interactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through various pathways .

Comparación Con Compuestos Similares

Similar Compounds

α-Trifluoromethylstyrene derivatives: These compounds also contain trifluoromethyl groups and are used in similar applications, such as organic synthesis and materials science.

Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.

Uniqueness

What sets (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride apart is its specific stereochemistry and the presence of two trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various scientific and industrial applications.

Actividad Biológica

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug discovery.

Overview of the Compound

The compound this compound features a pyrrolidine ring with two trifluoromethyl groups at the 3 and 4 positions. The presence of these trifluoromethyl groups enhances the compound's lipophilicity and can significantly influence its interaction with biological targets.

The mechanism of action for (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes due to its ability to bind selectively to active sites. The trifluoromethyl groups increase binding affinity, enhancing the inhibition of target enzymes.

- Protein-Ligand Interactions : Its unique stereochemistry allows for specific interactions with protein targets, which can modulate various biological pathways. For instance, studies have shown that the compound can interact with kinases and receptors involved in cancer and metabolic diseases .

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For example:

- In Vitro Studies : Compounds similar to (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine have been tested against various cancer cell lines. One study reported an IC50 value of 0.0517 μM against A549 lung cancer cells for a related pyrrolidine derivative .

- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/AKT .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

- Studies on Neuroprotection : In rat organotypic hippocampal slices, related compounds demonstrated protective effects against kainic acid-induced toxicity by modulating signaling pathways associated with neuronal survival .

Structure-Activity Relationship (SAR)

The biological activity of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine is heavily influenced by its structural features:

- Trifluoromethyl Groups : These groups enhance lipophilicity and binding interactions with biological targets. Their position on the pyrrolidine ring is critical for activity .

- Chirality : The specific stereochemistry (3R,4S) plays a vital role in determining the efficacy and selectivity towards various biological targets. For instance, variations in chirality can lead to different pharmacological profiles in receptor binding .

Case Studies

- Antitumor Activity : A study evaluated a series of pyrrolidine derivatives including (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine against multiple cancer cell lines. Results indicated significant cytotoxicity and potential as therapeutic agents in cancer treatment.

- Enzyme Inhibition : Another research highlighted the inhibition of specific kinases by this compound class, suggesting its utility in targeting diseases where these kinases are dysregulated.

Propiedades

IUPAC Name |

(3S,4R)-3,4-bis(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6N.ClH/c7-5(8,9)3-1-13-2-4(3)6(10,11)12;/h3-4,13H,1-2H2;1H/t3-,4+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOPIVTVDYROKZ-HKTIBRIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.